5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Azoles, including benzimidazoles and imidazoles, are noted for their wide-ranging pharmacological activities. These compounds have been investigated for their potential in treating central nervous system (CNS) disorders. The furan ring, present in the structure of the mentioned compound, is known for its ability to penetrate the CNS, potentially offering therapeutic benefits for neurological disorders. The azole group, common to benzimidazoles, imidazoles, and thiazoles, might be responsible for some CNS effects, suggesting the potential of such compounds to act via various neurotransmitters and ion channels, possibly exhibiting chiral properties (S. Saganuwan, 2020; S. Saganuwan, 2017).
Additionally, imidazole derivatives have been reviewed for their antitumor activities, indicating the significance of such structures in the search for new anticancer drugs. This research highlights the diversity of biological properties associated with imidazole, benzimidazole, and related compounds, including their potential in developing treatments for various tumors (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Organic Synthesis and Material Science
The versatility of azole and furan derivatives also extends to organic synthesis and material science, where they serve as building blocks for creating complex molecules with specific functions. For example, the synthesis of coumarin and oxadiazole derivatives has been explored for their wide range of biological activities, which can be modified to enhance drug effectiveness. Such compounds exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities, underscoring the utility of furan derivatives in synthesizing potent drugs (S. Jalhan et al., 2017).
The chemical reactivity of furan derivatives, including interactions with C- and N-nucleophiles, has been systematically reviewed, demonstrating their importance in producing a wide array of compounds ranging from amides to heterocyclic compounds. This reactivity underpins the role of furan-based structures in the synthesis of novel organic compounds with potential applications across different scientific domains (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(21-11-14-4-3-9-20-10-14)18-8-7-15(25-18)12-23-13-22-16-5-1-2-6-17(16)23/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHGKMEFRKVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.